Geranylgeranyl transferase inhibitor-2147

Overview

Description

Geranylgeranyl transferase inhibitor-2147 (GGTI-2147) is a compound that inhibits the enzyme protein geranylgeranyl transferase-1 (PGGT-1 or GGTase-I). This enzyme catalyzes the geranylgeranylation of cysteine residues near the C-termini of a variety of proteins, including most monomeric GTP binding precursor proteins belonging to the Rho, Rac, and Rap subfamilies . These proteins are involved in signaling pathways controlling important processes such as cell differentiation and growth . GGTI-2147 has been shown to decrease Rac1 activity, down-regulate p65 expression, and ameliorate OGD/R-induced neuronal apoptosis .

Molecular Structure Analysis

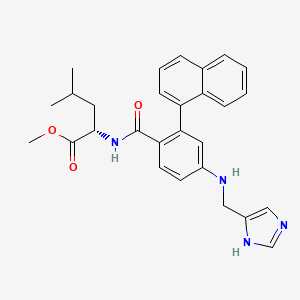

The molecular formula of GGTI-2147 is C28H30N4O3 . The IUPAC name is methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate . The molecular weight is 470.6 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .

Chemical Reactions Analysis

The enzyme protein:geranylgeranyl transferase-1 (PGGT-1 or GGTase-I) catalyzes the geranylgeranylation of cysteine residues near the C-termini of a variety of proteins . The exact chemical reactions involving GGTI-2147 are not detailed in the retrieved papers.

Physical And Chemical Properties Analysis

The physical and chemical properties of GGTI-2147 include a molecular weight of 470.6 g/mol, a XLogP3-AA of 5.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 10 .

Scientific Research Applications

Inhibition of Cell Proliferation and Cancer Treatment

Geranylgeranyl transferase inhibitors (GGTIs), including Geranylgeranyl transferase inhibitor-2147, have been investigated for their role in inhibiting cell proliferation, especially in the context of cancer treatment. Studies have shown that these inhibitors can interfere with signaling pathways controlling important processes such as cell differentiation and growth. For instance, they have shown promise in the treatment of cancers, smooth muscle hyperplasia, and parasitic infections like malaria (El Oualid et al., 2006).

Impact on Bone Disease and Myeloma

Research has also demonstrated the potential of Geranylgeranyl transferase inhibitors in treating bone diseases. In a study using the 5T2MM model of multiple myeloma, a GGTase II inhibitor significantly reduced osteoclast numbers and surface, preventing bone loss and development of osteolytic bone lesions induced by myeloma cells (Lawson et al., 2008).

Modulation of Autophagy and Apoptosis

Geranylgeranyl transferase 1 (GGT1) plays a critical role in modulating programmed cell death pathways. Inhibition of GGT1, as achieved by specific inhibitors, induces simultaneous apoptosis and autophagy in human airway smooth muscle cells. This process is mediated by p53-dependent pathways, suggesting a significant role for GGT1 in cell viability regulation (Ghavami et al., 2012).

Targeting the Mevalonate Synthesis Pathway

GGTI-2147 has been linked to the therapeutic targeting of the mevalonate synthesis pathway in cancer treatment. The inhibition of this pathway can lead to a dose-dependent reduction in tumor cell proliferation, adhesion, and invasiveness (Andela et al., 2003).

Role in Protein Isoprenylation and Insulin Secretion

Inhibitors of protein isoprenylation, such as GGTI-2147, have been studied for their effects on insulin secretion. These inhibitors can significantly impede glucose- and calcium-induced insulin secretion, highlighting their potential in diabetes research [(Amin et al., 2002)](https://https://consensus.app/papers/inhibition-glucose-calciuminduced-insulin-secretion-amin/1a72ef7ed0785a428a6bf7e1c728ddf8/?utm_source=chatgpt).

Future Directions

properties

IUPAC Name |

methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQRZGWNDBXSNP-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geranylgeranyl transferase inhibitor-2147 | |

CAS RN |

191102-87-1 | |

| Record name | GGTI 2147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191102871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

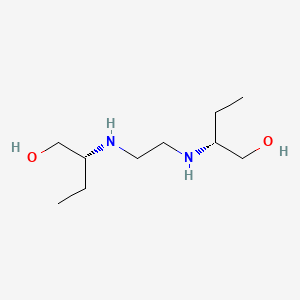

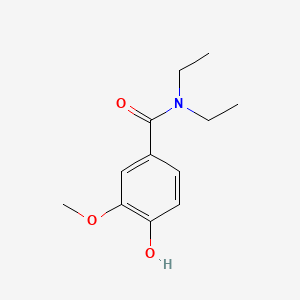

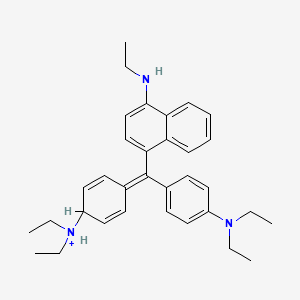

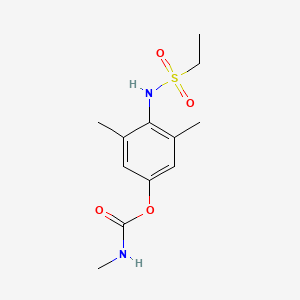

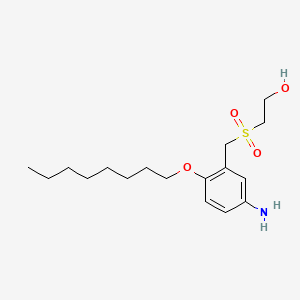

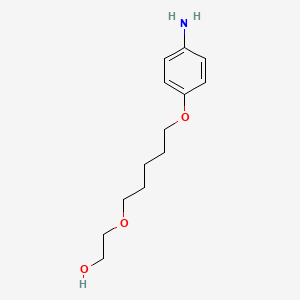

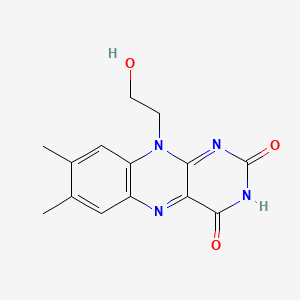

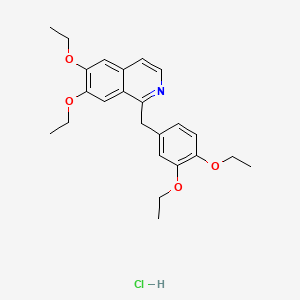

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.